molecular formula C23H20N2O B2551348 3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole CAS No. 138801-74-8

3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

Cat. No.: B2551348
CAS No.: 138801-74-8
M. Wt: 340.426
InChI Key: HHGCMGFYSAVUJI-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that features a unique structure combining furan and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the furan moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or furan rings.

Scientific Research Applications

3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2-Methylindole: A simpler indole derivative with potential biological activities.

    Furan-2-carboxylic acid: A furan derivative with applications in organic synthesis.

Uniqueness

3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is unique due to its combined furan and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-14-21(16-8-3-5-10-18(16)24-14)23(20-12-7-13-26-20)22-15(2)25-19-11-6-4-9-17(19)22/h3-13,23-25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGCMGFYSAVUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CO3)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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